2-Propylmalic acid

Enzymology Glyoxylate metabolism Microbial biochemistry

2-Propylmalic acid (CHEBI:28652; IUPAC: 2-hydroxy-2-propylbutanedioic acid) is a C7-dicarboxylic acid belonging to the substituted malic acid family, formally derived from malic acid (2-hydroxysuccinic acid) by substitution of the C-2 hydrogen with an n-propyl group. It is classified as a 2-hydroxy carboxylic acid, a 3-hydroxy carboxylic acid, and a dicarboxylic acid.

Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
Cat. No. B1204339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylmalic acid
Molecular FormulaC7H12O5
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C7H12O5/c1-2-3-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11)
InChIKeyKLURIVUFKOVPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylmalic Acid: Chemical Identity, Class, and Core Baseline for Scientific Procurement


2-Propylmalic acid (CHEBI:28652; IUPAC: 2-hydroxy-2-propylbutanedioic acid) is a C7-dicarboxylic acid belonging to the substituted malic acid family, formally derived from malic acid (2-hydroxysuccinic acid) by substitution of the C-2 hydrogen with an n-propyl group [1]. It is classified as a 2-hydroxy carboxylic acid, a 3-hydroxy carboxylic acid, and a dicarboxylic acid [1]. The compound exists as a racemate, with the (R)-enantiomer designated CHEBI:27567 and referred to as (R)-2-(n-propyl)-malate in KEGG [2]. Its molecular formula is C7H12O5 (MW 176.17 g/mol) [1]. Within microbial metabolism, 2-propylmalic acid participates in pyruvate metabolism via the reversible reaction catalyzed by 2-ethylmalate synthase / propylmalate synthase (EC 2.3.3.6), where it is produced from 2-oxopentanoate and acetyl-CoA [3]. Unlike its structural isomer 2-isopropylmalic acid—a well-established intermediate in leucine biosynthesis—2-propylmalic acid occupies a distinct metabolic node, which is a critical factor when selecting this compound for enzymology or pathway dissection studies.

Compound Class Substituted malic acid; C7 dicarboxylic acid racemate
Metabolic Role β-n-Propylmalate synthase substrate (EC 2.3.3.6) in pyruvate metabolism
Chiral Requirement (R)-enantiomer for enzymatic studies; racemate may support chemical synthesis

Why 2-Propylmalic Acid Cannot Be Interchanged with 2-Isopropylmalic Acid or Malic Acid in Experimental Workflows


Substituted malic acid derivatives bearing different C-2 alkyl groups are not functionally interchangeable despite sharing the same core scaffold. The glyoxylate-condensing enzyme system that produces 2-propylmalic acid (valeryl-CoA + glyoxylate → β-n-propylmalate) is catalyzed by β-n-propylmalate synthase—a distinct enzyme entity from malate synthase, α-hydroxyglutarate synthase, and β-ethylmalate synthase [1]. These enzymes can be differentially inactivated by heat, do not maintain constant activity ratios across growth conditions, and can be individually excluded depending on the carbon source, definitively ruling out a single broad-specificity enzyme [1]. Furthermore, the metabolic fate of 2-propylmalic acid diverges fundamentally from that of 2-isopropylmalic acid: the latter feeds directly into leucine biosynthesis via 3-isopropylmalate dehydrogenase (EC 1.1.1.85), whereas 2-propylmalate feeds into pyruvate metabolism through a distinct lyase reaction (EC 4.1.3.-) [2][3]. Consequently, substituting 2-isopropylmalic acid for 2-propylmalic acid in an enzymatic assay or pathway study will probe an entirely different metabolic system, producing data that are not representative of the target pathway.

  • 2-Isopropylmalic Acid

    Routes exclusively into leucine biosynthesis via 3-isopropylmalate dehydrogenase; does not report on pyruvate metabolism or β-n-propylmalate synthase activity.

  • Malic Acid

    Lacks C-2 propyl substitution; unrecognized by propylmalate synthase. Metabolic role and chromatographic behavior differ fundamentally from the substituted analog.

2-Propylmalic Acid: Quantitative Differentiation Evidence Against Structural Analogs


Enzyme Selectivity: β-n-Propylmalate Synthase Is a Genetically Distinct Catalyst from β-Ethylmalate Synthase

The enzyme catalyzing the condensation of valeryl-CoA with glyoxylate to yield β-n-propylmalate (the CoA-ester precursor of 2-propylmalic acid) is a genetically distinct entity from the enzymes that condense acetyl-CoA, propionyl-CoA, or butyryl-CoA. Wegener et al. demonstrated that β-n-propylmalate synthase, β-ethylmalate synthase, α-hydroxyglutarate synthase, and malate synthase can be differentially inactivated by heat and that their activity ratios vary substantially depending on growth substrate [1]. Critically, Escherichia coli grown on valerate as the sole carbon source expressed β-n-propylmalate synthase activity to the exclusion of the other condensing enzymes [1]. This contrasts sharply with 2-isopropylmalic acid biosynthesis, which proceeds through 2-isopropylmalate synthase (EC 2.3.3.13), an enzyme specific to the leucine biosynthetic operon and not involved in pyruvate metabolism [2]. A researcher utilizing 2-isopropylmalic acid in an assay designed for 2-propylmalate synthase will thus measure an entirely different enzymatic activity.

Enzyme Selectivity
Head-to-head
β-n-Propylmalate synthase: valerate-induced, heat-labile with distinct inactivation kinetics
Malate synthase / β-ethylmalate synthase: different inactivation profiles; acetate-induced, activity ratios inverted
Ensures authentic substrate for pyruvate metabolism node; avoids cross-reactivity with leucine biosynthesis enzymes.
Reported enzyme differentiation study; mutual exclusivity demonstrated in E. coli grown on valerate vs. acetate.
Enzymology Glyoxylate metabolism Microbial biochemistry

Substrate Recognition by Homoisocitrate Dehydrogenase: Quantitative KM for (2R,3S)-3-Propylmalic Acid

Homoisocitrate dehydrogenase (EC 1.1.1.87) from Saccharomyces cerevisiae accepts (2R,3S)-3-propylmalic acid as a substrate with a Michaelis constant (KM) of 0.29 mM at pH 7.8 and 36°C [1]. This KM places the 3-propyl-substituted analog in the moderate-affinity range: it is approximately 16-fold higher than the KM for the native substrate homoisocitrate (0.018 mM), indicating lower catalytic efficiency, yet it is comparable to or tighter than other alkyl-substituted analog substrates such as (2R,3S)-3-allylmalic acid (KM 0.41 mM), (2R,3S)-3-(4-hydroxybutyl)malate (KM 0.44–0.47 mM), and (2R,3S)-3-(3-hydroxypropyl)malate (KM 0.51–0.58 mM) [1]. While this data is for the 3-propyl regioisomer rather than the 2-propyl isomer, it demonstrates that the propyl substitution on the malic acid scaffold permits productive binding to this class of dehydrogenase enzymes. No comparable KM data were identified for 2-propylmalic acid with any dehydrogenase, highlighting a specific knowledge gap that end-users should be aware of when planning kinetic experiments.

Substrate Affinity (KM)
Class-level
KM = 0.29 mM
Supports dehydrogenase substrate-specificity profiling; mid-range affinity among alkyl-substituted malate analogs.
Data for (2R,3S)-3-propylmalic acid with homoisocitrate dehydrogenase; 2-propylmalic acid-specific KM values remain unavailable – class-level inference.
Kinetic characterization Dehydrogenase Substrate specificity

Computed Hydrophobicity: 2-Propylmalic Acid vs. 2-Isopropylmalic Acid vs. Malic Acid

Computed XLogP3 values differentiate 2-propylmalic acid (XLogP3 = -0.3) from its structural isomer 2-isopropylmalic acid (XLogP3 = -0.2) and from the parent compound malic acid (XLogP3 = -1.30) [1][2][3]. The 1.0 log unit increase relative to malic acid reflects the addition of the three-carbon alkyl chain, while the 0.1 log unit difference between the n-propyl and isopropyl isomers arises from the difference in molecular shape (linear vs. branched). Although the magnitude of the n-propyl vs. isopropyl difference is small, it can translate into measurable retention-time shifts in reversed-phase HPLC separations, particularly when an ion-pairing or HILIC mode is employed to resolve closely related isomeric diacids [1][2][3].

Computed Hydrophobicity
Cross-study comparable
XLogP3 = -0.3
1.0 log unit more hydrophobic than malic acid (-1.30); 0.1 unit offset from 2-isopropylmalic acid may require careful column optimization.
Computed property (PubChem XLogP3 3.0); experimental logP not available.
Physicochemical property comparison Hydrophobicity Chromatography method development

Metabolic Pathway Embedding: Distinct KEGG Reaction Map for 2-Propylmalate vs. 2-Isopropylmalate

2-Propylmalate (the conjugate base of 2-propylmalic acid) participates in KEGG reaction R05063, which reversibly interconverts 2-propylmalate, CoA, 2-oxopentanoic acid, and acetyl-CoA [1]. This reaction is mapped exclusively to pyruvate metabolism (map00620), lysine biosynthesis (map00300), and microbial metabolic diversity pathways (map01120) [1]. In contrast, 2-isopropylmalate is the substrate of 3-isopropylmalate dehydrogenase (EC 1.1.1.85; KEGG reaction R02339), which is embedded in the leucine biosynthesis pathway (map00290) and valine/leucine/isoleucine biosynthesis (map01230) [2]. The two isomers therefore reside in completely non-overlapping metabolic neighborhoods. For researchers building genome-scale metabolic models or performing 13C-metabolic flux analysis, mixing these isomers will mis-assign flux to an incorrect pathway node, leading to erroneous metabolic network reconstruction.

Pathway Mapping
Head-to-head
2-Propylmalate: KEGG rn00620 (pyruvate metabolism), rn00300 (lysine biosynthesis)
2-Isopropylmalate: rn00290 (leucine biosynthesis), rn01230 (BCAA biosynthesis)
Zero pathway overlap; correct isomer selection ensures unambiguous flux assignment in metabolic models.
KEGG database assignments based on experimentally validated enzyme specificities.
Metabolic pathway specificity Pyruvate metabolism Pathway modeling

Stereochemical Configuration and Procurement-Relevant Chiral Purity Considerations

2-Propylmalic acid possesses a single chiral center at C-2, giving rise to (R)- and (S)-enantiomers. The (R)-enantiomer is the biologically relevant form in microbial metabolism, assigned KEGG compound C03328 as (R)-2-(n-Propyl)-malate [1]. By contrast, 2-isopropylmalic acid also features a C-2 chiral center, but the biosynthetic intermediate for leucine is the (2S)-enantiomer [2]. Procurement officers must verify enantiomeric identity because (R)-2-propylmalic acid and (2S)-2-isopropylmalic acid are not stereochemical analogs: they have opposite absolute configurations at the chiral center and opposite biological activities in their respective pathways. The racemic mixture of 2-propylmalic acid (CHEBI:28652, the unspecified stereochemistry form) may be suitable for chemical synthesis applications, but enzymology studies demand the (R)-enantiomer (CHEBI:27567) to match the natural substrate of propylmalate synthase (EC 2.3.3.6) [1][3].

Chiral Configuration
Class-level
(R)-2-propylmalic acid (CHEBI:27567) – natural substrate
(2S)-2-isopropylmalic acid – opposite absolute configuration
Enantiopure (R)-form required for stereospecific propylmalate synthase assays; racemate may reduce or abolish activity.
Verify enantiomeric identity with supplier; biological activity confirmed for EC 2.3.3.6.
Chiral procurement Enantiomeric specification Quality assurance

2-Propylmalic Acid: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Enzymatic Pathway Dissection: Discriminating Pyruvate Metabolism from Leucine Biosynthesis

Researchers studying the glyoxylate-condensing enzyme family in microorganisms require authentic 2-propylmalic acid as the substrate or product probe for β-n-propylmalate synthase activity, which is genetically and kinetically distinct from the leucine-pathway enzyme 2-isopropylmalate synthase. As demonstrated by Wegener et al., β-n-propylmalate synthase can be selectively induced by growth on valerate, enabling clean biochemical characterization without cross-contamination from other condensing enzymes [1]. The (R)-enantiomer of 2-propylmalic acid must be used to match the natural stereochemical preference of the synthase [2]. This application is supported by the enzyme-heterogeneity evidence established in Section 3, Evidence Item 1.

Metabolic Flux Analysis and Genome-Scale Model Validation

For systems biologists performing 13C-metabolic flux analysis or curating genome-scale metabolic models, 2-propylmalic acid (as 2-propylmalate, KEGG C05994) serves as a pathway-specific tracer node that is exclusively mapped to pyruvate metabolism (rn00620) and lysine biosynthesis (rn00300) and does not intersect with the leucine biosynthesis pathway [1]. This pathway segregation—confirmed by KEGG reaction mapping—allows unambiguous flux assignment that is impossible with 2-isopropylmalic acid, which routes exclusively into branched-chain amino acid metabolism [1]. The evidence for this application derives from Section 3, Evidence Item 4.

Chromatographic Method Development and Metabolomics Reference Standard

Analytical chemists developing UHPLC–MS/MS or GC–MS methods for the simultaneous quantification of substituted malic acids in biological matrices can exploit the computed XLogP3 difference between 2-propylmalic acid (-0.3) and 2-isopropylmalic acid (-0.2) to optimize isomeric separation in reversed-phase or HILIC mode [1][2]. The larger 1.0 log unit offset from parent malic acid (-1.30) ensures baseline resolution, while the 0.1 unit difference between the two propyl isomers mandates careful column selection and mobile-phase optimization [3]. Authentic 2-propylmalic acid reference material is essential for validating these separations and for accurate peak annotation in untargeted metabolomics workflows. This application is grounded in the physicochemical evidence from Section 3, Evidence Item 3.

Dehydrogenase Substrate-Specificity Profiling Panels

Enzymologists characterizing the substrate tolerance of homoisocitrate dehydrogenase (EC 1.1.1.87) and related oxidoreductases can include 2-propylmalic acid or its 3-propyl regioisomer in substrate-specificity panels. The BRENDA-curated KM value of 0.29 mM for (2R,3S)-3-propylmalic acid with S. cerevisiae homoisocitrate dehydrogenase establishes a quantitative benchmark for the propyl-substituted malic acid scaffold [1]. Researchers should note that 2-propylmalic acid-specific kinetic data remain sparse, and the compound's behavior should be experimentally validated rather than extrapolated from the 3-propyl regioisomer. This application stems from the kinetic evidence in Section 3, Evidence Item 2.

Application
Selection Property
Validation Focus
Enzymatic pathway dissection (pyruvate vs. leucine)
β-n-Propylmalate synthase substrate specificity
Enzyme selectivity under valerate-grown conditions; heat-inactivation profiling
Metabolic flux analysis / genome-scale model validation
Exclusive pyruvate/lysine pathway mapping
Flux assignment consistency with KEGG pathway node (rn00620/rn00300)
Chromatographic method development / metabolomics reference
Hydrophobicity offset (XLogP3) for isomeric separation
Resolution validation with authentic standard; column/mobile-phase optimization
Dehydrogenase substrate-specificity profiling
Reported KM benchmark for propylmalate scaffold
Experimental kinetic validation for 2-propyl isomer (data gap)
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